6-Fluoro-1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
Description
This compound features a quinolin-4-one core substituted at key positions:
- Position 1: A methyl group enhances metabolic stability compared to bulkier alkyl chains.
- Position 6: Fluorine increases electronegativity, improving membrane permeability and bioavailability.
- Position 7: A piperidin-1-yl group contributes to basicity and solubility, influencing receptor binding.
The molecular weight is approximately 445 g/mol (calculated from its formula, C₂₅H₂₄FN₅O₂).
Properties
IUPAC Name |
6-fluoro-1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O2/c1-15-7-6-8-16(11-15)23-26-24(31-27-23)18-14-28(2)20-13-21(29-9-4-3-5-10-29)19(25)12-17(20)22(18)30/h6-8,11-14H,3-5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZDWCCUFQWYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C4=CC(=C(C=C4C3=O)F)N5CCCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by a piperidine moiety.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
6-Fluoro-1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Materials Science: The compound’s structural features make it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 6-Fluoro-1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and oxadiazole ring can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Analog: F418-0614 (1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one)
This compound, documented in screening libraries , differs from the target in two critical substitutions:
Structural Implications :
- Ethyl vs. Methyl (Position 1) : The ethyl group in F418-0614 extends the alkyl chain, likely increasing hydrophobic interactions with protein pockets. However, this may reduce aqueous solubility.
- 4-Methylpiperidinyl vs.
Broader Structural Analogues
While F418-0614 is the closest comparator, other analogues may vary in:
- Oxadiazole substituents : Replacing 3-methylphenyl with electron-withdrawing groups (e.g., -CF₃) could modulate electronic properties and binding affinity.
- Fluorine position : Shifting fluorine to Position 5 or 8 might affect dipole interactions or metabolic stability.
Theoretical Property Analysis
Pharmacokinetics
- Lipophilicity : F418-0614’s ethyl and 4-methylpiperidinyl groups increase logP, favoring blood-brain barrier penetration but risking solubility limitations.
- Metabolism : The target compound’s methyl group may resist oxidative degradation better than F418-0614’s ethyl chain.
Pharmacodynamics
- Receptor Binding : Piperidine derivatives often engage in hydrogen bonding via their nitrogen atom. The 4-methyl group in F418-0614 could sterically hinder this interaction, reducing potency but improving specificity.
Biological Activity
The compound 6-Fluoro-1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a novel derivative that incorporates both oxadiazole and quinoline moieties, which are known for their diverse biological activities. This article presents a detailed overview of its biological activity, focusing on anticancer properties, antibacterial effects, and potential mechanisms of action.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Fluorine Atom | Enhances lipophilicity and biological activity |
| Oxadiazole Ring | Known for anticancer and antimicrobial properties |
| Piperidine Ring | Contributes to receptor binding and activity modulation |
| Dihydroquinoline Core | Provides structural stability and potential bioactivity |
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 (breast cancer) cells through the activation of caspase pathways.
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against MCF-7 cells, comparable to established chemotherapeutics like doxorubicin .
The proposed mechanism involves:
- Cell Cycle Arrest : Flow cytometry analysis indicates G1 phase arrest in treated cells.
- Apoptosis Induction : Increased levels of p53 and cleaved caspase-3 were observed, suggesting a mitochondrial pathway of apoptosis .
Antibacterial Activity
The compound also exhibits notable antibacterial properties , particularly against Gram-positive bacteria. In vitro studies have reported effective inhibition zones against strains such as Staphylococcus aureus.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
These results suggest that the compound could be a candidate for developing new antibacterial agents .
Case Studies
A recent study evaluated the biological activity of various oxadiazole derivatives, including our compound. The findings indicated that modifications to the piperidine ring significantly influenced biological activity. The presence of electron-withdrawing groups (EWGs) at specific positions enhanced cytotoxicity against cancer cell lines .
Research Findings
Research has consistently shown that compounds with oxadiazole structures possess a wide range of biological activities:
- Antitumor Effects : Compounds similar to 6-Fluoro derivatives have shown promising results in inhibiting tumor growth in vivo.
- Antimicrobial Activity : The presence of halogens like fluorine has been linked to increased antimicrobial efficacy.
- Anti-inflammatory Properties : Some derivatives demonstrate significant anti-inflammatory effects in carrageenan-induced models .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for structural elucidation of this compound, and how do they address challenges in confirming its heterocyclic framework?
- Methodology : Employ a combination of 1H/13C NMR to resolve overlapping signals from the quinoline, oxadiazole, and piperidine moieties. HRMS validates molecular weight and elemental composition, while FTIR confirms functional groups (e.g., C-F stretch at ~1,100 cm⁻¹). For ambiguous stereochemistry or tautomerism, X-ray crystallography is critical.
- Example : highlights NMR and HRMS for verifying substituent positions in analogous quinoline-oxadiazole hybrids .
Q. What synthetic routes are reported for quinoline-oxadiazole hybrids, and how can reaction conditions be optimized to improve yields?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives (e.g., using POCl₃ or CDI).
- Step 2 : Coupling the oxadiazole to the quinoline core via Suzuki-Miyaura or nucleophilic aromatic substitution.
- Optimization : Use THF as a solvent for enhanced solubility of intermediates, and control temperature (60–80°C) to minimize side reactions. reports >95% purity via precipitation from ethyl acetate .
Q. How is the purity of this compound assessed, and what thresholds are considered acceptable for in vitro assays?
- Methodology : HPLC with UV detection (λ = 254 nm) is standard, requiring ≥95% purity for biological studies. TGA/DTG ensures thermal stability, critical for storage. emphasizes the role of HPLC in validating synthetic batches .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-methylphenyl-oxadiazole moiety in biological activity?
- Methodology : Synthesize analogues with substituent variations (e.g., electron-withdrawing/-donating groups on the phenyl ring) and test against target enzymes/receptors. Use molecular docking to predict binding interactions.
- Data Analysis : Compare IC₅₀ values and ligand efficiency metrics. demonstrates this approach with triazole derivatives, showing enhanced metal-binding capacity with electron-rich substituents .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodology :
- Pharmacokinetic Profiling : Assess solubility (logP), metabolic stability (CYP450 assays), and plasma protein binding.
- Formulation Optimization : Use nanoemulsions or PEGylation to improve bioavailability.
- Evidence : Analogous compounds in show improved activity via sulfonyl group modifications, suggesting similar strategies for this compound .
Q. How can the mechanism of action be elucidated when initial target screening yields non-specific binding results?
- Methodology :
- Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to identify binding partners.
- Pathway Analysis : Apply gene ontology (GO) enrichment to prioritize targets.
- Example : discusses quinoline-piperazine hybrids targeting kinase pathways, a relevant model for this compound .
Q. What experimental designs mitigate cytotoxicity while maintaining target efficacy in cancer cell lines?
- Methodology :
- Selective Toxicity Assays : Compare IC₅₀ in cancer vs. normal cell lines (e.g., MCF-7 vs. HEK293).
- Combination Studies : Test synergy with standard chemotherapeutics (e.g., cisplatin).
- Data : notes reduced off-target effects in chlorobenzenesulfonyl-modified quinolines, guiding derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
